![molecular formula C13H10ClN3OS B12845674 N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include:
Solvent: Acetone
Temperature: Room temperature
Reagents: 2-chlorobenzoyl chloride, potassium thiocyanate, 5-chloropyridin-2-amine
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropyridine moiety.
Complexation Reactions: It forms complexes with transition metals such as cobalt, nickel, and copper.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Complexation: Metal salts (e.g., CoCl2, NiCl2, CuCl2) in aqueous or alcoholic solutions.
Major Products
Substitution Products: Derivatives with substituted groups on the pyridine ring.
Metal Complexes: Coordination compounds with transition metals, exhibiting unique electrochemical and thermal properties.
Aplicaciones Científicas De Investigación
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial, antifungal, and antitubercular activities.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activities.
Industry: Utilized in the extraction and separation of transition metals in liquid-liquid extraction processes.
Mecanismo De Acción
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves its interaction with molecular targets through its thiourea moiety. The compound can form chelates with metal ions, influencing various biochemical pathways. Its biological activities are attributed to its ability to disrupt microbial cell walls and inhibit enzyme functions .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(5-chloropyridin-2-yl)carbamothioyl]thiourea
- N-[(5-chloropyridin-2-yl)carbamothioyl]aniline
Uniqueness
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide stands out due to its unique combination of a chloropyridine and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H10ClN3OS |
|---|---|
Peso molecular |
291.76 g/mol |
Nombre IUPAC |
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) |
Clave InChI |
TXOIIYZNZLUFJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)
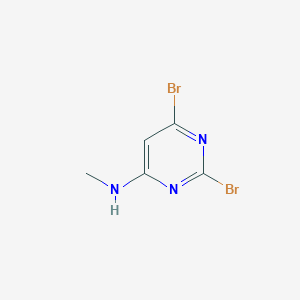
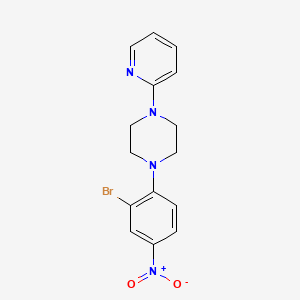

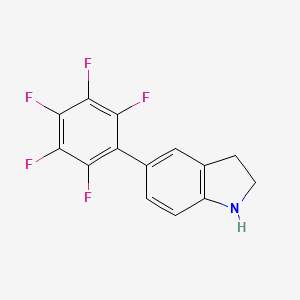
![Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate](/img/structure/B12845626.png)
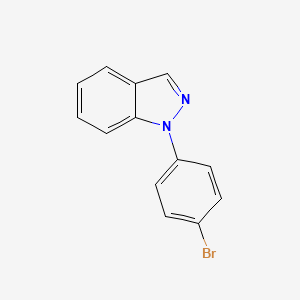
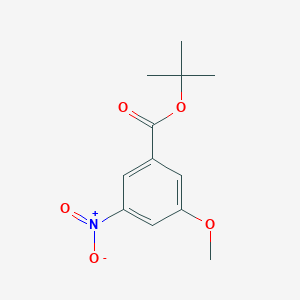
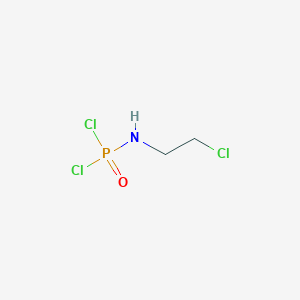


![prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12845647.png)
![8-Bromoimidazo[1,5-a]pyridin-3-amine](/img/structure/B12845654.png)
